2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple stepsThe final step involves the thiolation and acetamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it a candidate for therapeutic applications.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-chlorobenzyl)acetamide
Uniqueness
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is unique due to its specific structural features, such as the pyrrolo[3,2-d]pyrimidine core and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Biological Activity
The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of the compound features a pyrrolopyrimidine core with a sulfanyl group and a chlorophenyl acetamide side chain. This unique configuration may contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrolopyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
A study evaluated various pyrrolopyrimidine derivatives for their binding affinity to COX-2 and found that modifications in the chemical structure significantly influenced their inhibitory activity. The most potent compounds exhibited better binding affinities than the reference drug celecoxib (CEL) .
Table 1: Binding Affinity of Pyrrolopyrimidine Derivatives to COX-2
Compound | Binding Affinity (kcal/mol) |
---|---|
L1 | -10.5 |
L9 | -11.0 |
L10 | -10.8 |
CEL | -9.5 |
Antimicrobial Activity
The antimicrobial properties of pyrrolopyrimidine derivatives have also been explored. A screening of various compounds demonstrated selective antibacterial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimal inhibitory concentrations (MIC) for active compounds were recorded, indicating potential therapeutic applications in treating bacterial infections .
Table 2: Antimicrobial Activity of Selected Pyrrolopyrimidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 32 |
Compound B | Staphylococcus aureus | 16 |
Compound C | Escherichia coli | >128 |
Antioxidant Activity
In addition to anti-inflammatory and antimicrobial activities, some derivatives have been evaluated for their antioxidant properties. These compounds were tested in vitro using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain analogues exhibited significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Case Study on Inflammatory Response : A recent investigation into the effects of a pyrrolopyrimidine derivative on LPS-induced inflammation revealed that treatment significantly reduced pro-inflammatory cytokine levels in RAW264.7 macrophages. This suggests a mechanism by which these compounds can modulate inflammatory responses at the cellular level.
- Antimicrobial Efficacy : A separate study focused on evaluating the antibacterial activity of a series of pyrrolopyrimidine derivatives against clinical isolates of Staphylococcus aureus. The findings showed that certain modifications enhanced antimicrobial potency, indicating the importance of structural optimization in drug development.
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c29-22-14-8-7-13-21(22)16-30-25(34)18-36-28-32-24-15-23(20-11-5-2-6-12-20)31-26(24)27(35)33(28)17-19-9-3-1-4-10-19/h1-15,31H,16-18H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFANADJBXCZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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